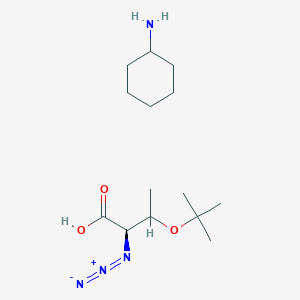
Arochlor 2565
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arochlor 2565 is a polychlorinated biphenyl (PCB) compound, which is a mixture of chlorinated biphenyls. PCBs were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. This compound, like other PCBs, was primarily used as an electrical insulating fluid in capacitors and transformers, as well as in hydraulic, heat transfer, and lubricating fluids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arochlor 2565 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The degree of chlorination is controlled to achieve the desired chlorine content in the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality. The resulting chlorinated biphenyl mixture is then purified and formulated into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Arochlor 2565 undergoes various chemical reactions, including:
Oxidation: PCBs can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: PCBs can be reduced to form less chlorinated biphenyls.
Substitution: PCBs can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids and other chlorinated aromatic compounds.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Arochlor 2565 has been extensively studied for its environmental impact and toxicological effects. It is used in research to understand the behavior of PCBs in the environment, including their persistence, bioaccumulation, and biomagnification in food chains. Additionally, this compound is used in studies related to the remediation of PCB-contaminated sites and the development of analytical methods for detecting PCBs in environmental and biological samples .
Mécanisme D'action
The mechanism of action of Arochlor 2565 involves its interaction with cellular components, leading to various toxic effects. PCBs, including this compound, can disrupt cellular calcium homeostasis and translocate protein kinase C. This disruption is due to increased ryanodine binding to calcium channels, leading to altered cellular signaling and potential toxic effects .
Comparaison Avec Des Composés Similaires
Arochlor 2565 is part of a family of PCB mixtures known as Arochlors. Similar compounds include Arochlor 1016, Arochlor 1221, Arochlor 1232, Arochlor 1242, Arochlor 1248, Arochlor 1254, and Arochlor 1260. Each of these mixtures has a different degree of chlorination and, consequently, different physical and chemical properties. This compound is unique due to its specific chlorine content and the resulting properties that make it suitable for certain industrial applications .
Propriétés
Numéro CAS |
37324-24-6 |
|---|---|
Formule moléculaire |
UVCB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




